![molecular formula C6H11F3O3S B1627463 2,2-Dimethylpropyl trifluoromethanesulfonate CAS No. 66687-89-6](/img/structure/B1627463.png)
2,2-Dimethylpropyl trifluoromethanesulfonate
Overview
Description
2,2-Dimethylpropyl trifluoromethanesulfonate (DMTMS) is a sulfonate ester that is widely used in organic synthesis as a versatile reagent for the introduction of the triflate group. The triflate group is a powerful leaving group that can be easily displaced by nucleophiles, making DMTMS a useful tool for the preparation of a wide range of organic compounds.
Scientific Research Applications
Lewis Acid Catalysis
2,2-Dimethylpropyl trifluoromethanesulfonate is related to scandium trifluoromethanesulfonate, a powerful Lewis acid catalyst. Scandium trifluoromethanesulfonate is used in acylation reactions of alcohols with acid anhydrides and carboxylic acids. It shows high catalytic activity for primary alcohols and even sterically-hindered secondary or tertiary alcohols. This catalyst is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Electrochemical Studies
In electrochemical contexts, the dissociation behavior of trifluoromethanesulfonic acid, which shares functional groups with 2,2-Dimethylpropyl trifluoromethanesulfonate, has been studied in non-aqueous solvents. This research provides insights into the behavior of sulfonates in various solvents, including dimethyl sulfoxide and acetic acid (Fujinaga & Sakamoto, 1977).
Magnetism in Molecular Clusters
Research on divalent transition-metal trifluoromethanesulfonates reveals their application in constructing single-molecule magnets. This study demonstrates the potential of these compounds in designing novel magnetic materials with unique properties (Li et al., 2005).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to 2,2-Dimethylpropyl trifluoromethanesulfonate, is a potent reagent in organic synthesis. Its high protonating power and low nucleophilicity enable it to generate cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Polysulfide Equilibria
In the study of inorganic polysulfides, methyl trifluoromethanesulfonate (a compound similar to 2,2-Dimethylpropyl trifluoromethanesulfonate) has been used as a derivatization agent. This research provides critical insights into the disproportionation constants and thermodynamics of polysulfides in aqueous solutions (Kamyshny et al., 2004).
properties
IUPAC Name |
2,2-dimethylpropyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGMTZDTVBMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576985 | |
Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropyl trifluoromethanesulfonate | |
CAS RN |
66687-89-6 | |
Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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